molecular formula C18H13N3O3 B2775335 Methyl 6-(1-phenylpyrazol-4-yl)-1,2-benzoxazole-3-carboxylate CAS No. 2418722-13-9

Methyl 6-(1-phenylpyrazol-4-yl)-1,2-benzoxazole-3-carboxylate

Cat. No.: B2775335
CAS No.: 2418722-13-9
M. Wt: 319.32
InChI Key: KUUQOQINOHTNHO-UHFFFAOYSA-N
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Description

Methyl 6-(1-phenylpyrazol-4-yl)-1,2-benzoxazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzoxazole ring fused with a pyrazole ring, which is further substituted with a phenyl group. The presence of these heterocyclic rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(1-phenylpyrazol-4-yl)-1,2-benzoxazole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized via cyclocondensation of hydrazine with a carbonyl compound. The benzoxazole ring is then constructed through a cyclization reaction involving ortho-aminophenol and a carboxylic acid derivative. The final step involves esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(1-phenylpyrazol-4-yl)-1,2-benzoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups .

Mechanism of Action

The mechanism of action of Methyl 6-(1-phenylpyrazol-4-yl)-1,2-benzoxazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways. For example, it may inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and benzoxazole derivatives, such as:

Uniqueness

What sets Methyl 6-(1-phenylpyrazol-4-yl)-1,2-benzoxazole-3-carboxylate apart is its unique combination of the benzoxazole and pyrazole rings, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological processes .

Properties

IUPAC Name

methyl 6-(1-phenylpyrazol-4-yl)-1,2-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c1-23-18(22)17-15-8-7-12(9-16(15)24-20-17)13-10-19-21(11-13)14-5-3-2-4-6-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUQOQINOHTNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=C1C=CC(=C2)C3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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